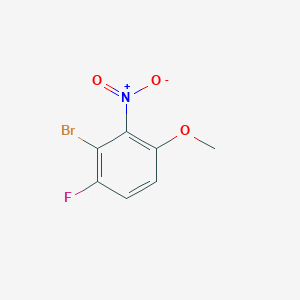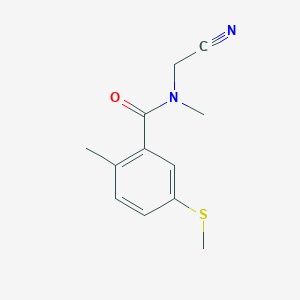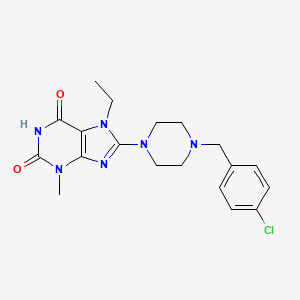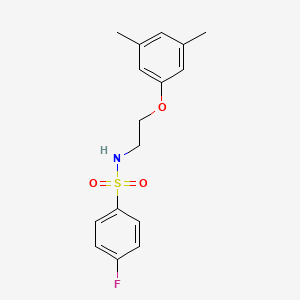![molecular formula C11H8F3NO2S B2797570 Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 882748-12-1](/img/structure/B2797570.png)
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound characterized by its thieno[3,2-b]pyridine core structure, a trifluoromethyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Substituted derivatives with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its trifluoromethyl group can enhance binding affinity and selectivity.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate: is structurally similar to other thieno[3,2-b]pyridine derivatives, such as Methyl 3-methylthieno[3,2-b]pyridine-2-carboxylate and Methyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate.
Uniqueness: What sets this compound apart is the presence of both the methyl and trifluoromethyl groups on the thieno[3,2-b]pyridine core. This combination of groups provides unique chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-5-8-7(18-9(5)10(16)17-2)3-6(4-15-8)11(12,13)14/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXQJLMGKTHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=CC(=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)



![1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2797500.png)
![N-(3-chlorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2797501.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)
![N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2797507.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)
![2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2797509.png)

